
Potassium tris(1-methylethyl)naphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S. It is a potassium salt of naphthalenesulfonic acid, where the sulfonic acid group is substituted with three isopropyl groups. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of isopropyl groups. The general steps are as follows:
Sulfonation: Naphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Alkylation: The sulfonated naphthalene is then reacted with isopropyl halides in the presence of a base to introduce the isopropyl groups.
Neutralization: The resulting tris(1-methylethyl)naphthalenesulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Potassium tris(1-methylethyl)naphthalenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a surfactant in protein purification.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations.
Mechanism of Action
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate depends on its application. In biochemical assays, it acts as a surfactant, reducing surface tension and aiding in the solubilization of proteins. In organic synthesis, it can act as a catalyst or reagent, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant used in biochemical assays.
Potassium naphthalenesulfonate: A simpler analog without the isopropyl groups.
Triisopropylbenzene sulfonate: A similar compound with a benzene ring instead of naphthalene.
Uniqueness
Potassium tris(1-methylethyl)naphthalenesulphonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobicity and surfactant properties compared to simpler analogs. This makes it particularly useful in applications requiring strong surfactant activity and stability.
Properties
CAS No. |
1135307-31-1 |
|---|---|
Molecular Formula |
C19H25KO3S |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




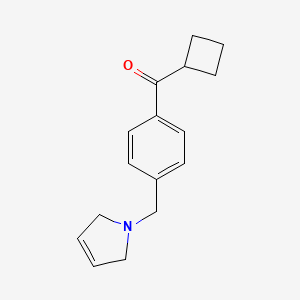
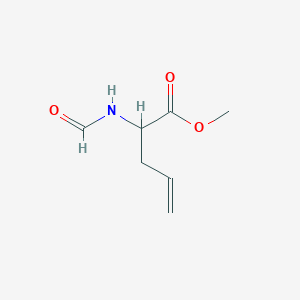
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
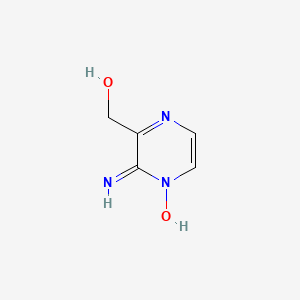

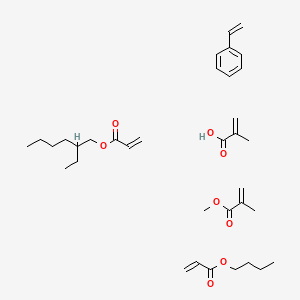
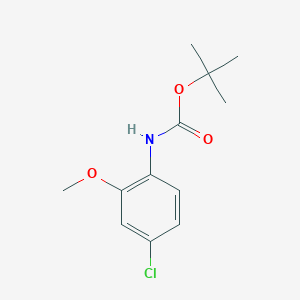
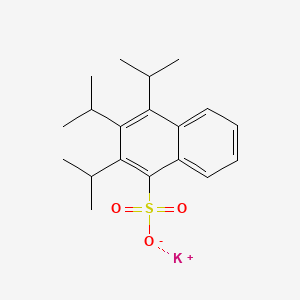

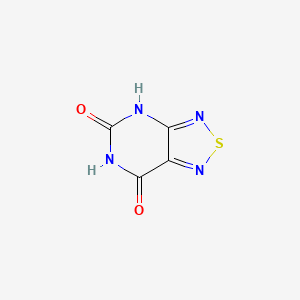
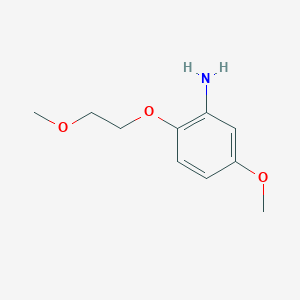
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
